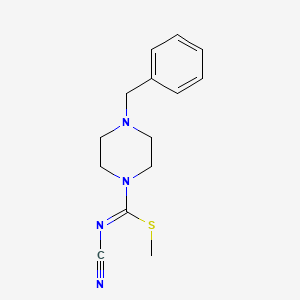

methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate

Description

Methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate is a chemical compound with the molecular formula C14H18N4S and a molecular weight of 274.39 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a benzyl group, a cyano group, and a carbimidothioate moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

methyl 4-benzyl-N-cyanopiperazine-1-carboximidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4S/c1-19-14(16-12-15)18-9-7-17(8-10-18)11-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUVVMXEFDSEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NC#N)N1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate typically involves the reaction of 4-benzylpiperazine with methyl isothiocyanate and cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature0°C to 50°C.

Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature-20°C to 25°C.

Substitution: Alkyl halides, acyl chlorides; reaction temperature0°C to 50°C.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Substituted piperazines.

Scientific Research Applications

Methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-benzylpiperazine-1-carbimidothioate

- Methyl 4-benzyl-N-cyanopiperazine-1-carbimidate

- Methyl 4-benzyl-N-cyanopiperazine-1-carbamimidothioate

Uniqueness

Methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate is unique due to the presence of the cyano group and the carbimidothioate moiety, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable tool in scientific research .

Biological Activity

Methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate is characterized by the following structural features:

- Molecular Formula : C₁₄H₁₈N₄S

- Molecular Weight : 278.39 g/mol

- IUPAC Name : Methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate

The compound contains a piperazine ring, a benzyl group, and a carbimidothioate moiety, which contribute to its biological activity.

The biological activity of methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways associated with cell growth and apoptosis.

- Antioxidant Properties : The presence of sulfur in the carbimidothioate group suggests potential antioxidant activity, which can protect cells from oxidative stress.

Pharmacological Effects

Research has indicated that methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate exhibits various pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains, indicating possible applications in treating infections.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from damage, which could have implications for neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study investigated the effects of methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate on human breast cancer cell lines (e.g., MDA-MB-231). The results demonstrated:

- Cell Viability Reduction : Treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls.

- Apoptosis Induction : Flow cytometry analysis revealed increased apoptotic cell populations after treatment, indicating that the compound triggers programmed cell death.

| Treatment Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| Control | 100 | 5 |

| 10 | 75 | 15 |

| 25 | 50 | 30 |

| 50 | 25 | 60 |

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The results indicated that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.

Q & A

Q. What are the standard synthetic routes for methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution or condensation reactions. A typical method involves reacting 4-benzylpiperazine with cyanamide in ethanol or methanol under controlled temperature (40–60°C) and pH (neutral to mildly acidic) to minimize side reactions. Yield optimization requires precise stoichiometric ratios (1:1.2 molar ratio of piperazine to cyanamide) and inert atmospheres to prevent oxidation. Post-synthesis, the product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How do structural modifications (e.g., benzyl vs. methyl/phenyl substitutions) influence bioactivity?

The benzyl group at the piperazine N4 position enhances antimicrobial activity due to increased lipophilicity and target binding affinity. Comparative studies show methyl-substituted analogs exhibit weaker antifungal activity, while phenyl substitutions improve β-secretase inhibition. These trends are validated via minimum inhibitory concentration (MIC) assays and enzyme inhibition kinetics .

Q. What analytical techniques are essential for characterizing this compound and ensuring purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with characteristic peaks for the cyanamide group (δ 160–165 ppm in ¹³C). Mass spectrometry (ESI-MS) verifies molecular weight (e.g., m/z 305.2 [M+H]⁺). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity. Purity thresholds for biological assays should exceed 98% to avoid interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Discrepancies often arise from variations in assay conditions (e.g., bacterial strain specificity, solvent polarity). To address this:

- Cross-validate results using orthogonal assays (e.g., broth microdilution vs. agar diffusion for antimicrobial activity).

- Control for solvent effects (e.g., DMSO concentration ≤1% v/v).

- Perform structure-activity relationship (SAR) studies to isolate substituent-specific effects .

Q. What computational strategies are effective for predicting target interactions and optimizing binding affinity?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model interactions with targets like bacterial topoisomerase IV. Key parameters include:

- Binding free energy calculations (MM-PBSA/GBSA).

- Pharmacophore mapping of the cyanamide and benzyl groups for hydrogen bonding and π-π stacking.

- ADMET prediction (SwissADME) to optimize pharmacokinetics .

Q. How can stability under experimental conditions (e.g., aqueous buffers, light) be systematically evaluated?

Conduct accelerated stability studies:

- Thermal stability: Thermogravimetric analysis (TGA) at 25–100°C to assess decomposition thresholds.

- Photostability: Expose to UV light (λ = 365 nm) for 24–72 hours; monitor degradation via HPLC.

- Hydrolytic stability: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 48 hours. Stabilizers like ascorbic acid (0.1% w/v) mitigate oxidation .

Q. What advanced synthetic strategies enable selective functionalization for SAR studies?

- Parallel synthesis: Use Ugi multicomponent reactions to generate analogs with varied substituents (e.g., halogenated benzyl groups).

- Protecting groups: Employ tert-butoxycarbonyl (Boc) to temporarily shield reactive sites during cyanamide coupling.

- Click chemistry: Introduce triazole moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC) for enhanced solubility .

Methodological Guidelines

- Data Reproducibility: Document reaction parameters (solvent purity, stirring rate) and store compounds under argon at −20°C.

- Ethical Compliance: Use in-vitro models only; avoid human/animal testing per regulatory guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.